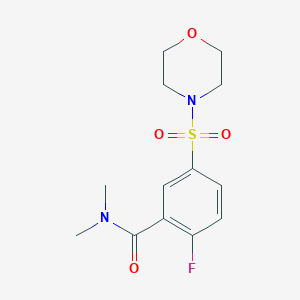![molecular formula C20H22N2O3 B5727939 N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide, also known as N-(4-morpholinylcarbonyl)phenyl)-3-phenylpropionamide or MCPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MCPP is a synthetic compound that belongs to the class of amides and has a molecular weight of 338.4 g/mol.
Mécanisme D'action
The exact mechanism of action of MCPP is not fully understood, but it is thought to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. MCPP may also act by modulating the activity of ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
MCPP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, as well as to inhibit the growth of cancer cells. MCPP has also been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MCPP in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. In addition, MCPP has been shown to have a number of potential applications in the field of medicine, which makes it an attractive target for research. However, one limitation of using MCPP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are a number of future directions that could be pursued in the study of MCPP. One area of research could be to further elucidate its mechanism of action, in order to design more targeted therapies. Another area of research could be to study its potential as an analgesic or anti-inflammatory agent in human clinical trials. Finally, MCPP could be further studied for its potential as an anticancer agent, with the goal of developing new cancer therapies.
Méthodes De Synthèse
The synthesis of MCPP involves the reaction of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide(4-chlorophenyl)-3-phenylpropanamide with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified by recrystallization. The yield of MCPP is typically around 50%.
Applications De Recherche Scientifique
MCPP has been the subject of scientific research due to its potential applications in the field of medicine. One of the main areas of research is its potential as an analgesic, as it has been shown to have pain-relieving properties in animal models. MCPP has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, MCPP has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(11-6-16-4-2-1-3-5-16)21-18-9-7-17(8-10-18)20(24)22-12-14-25-15-13-22/h1-5,7-10H,6,11-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUNZKTXIKURQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)


![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)





